3-Oxocyclopentanecarboxylic acid

Description

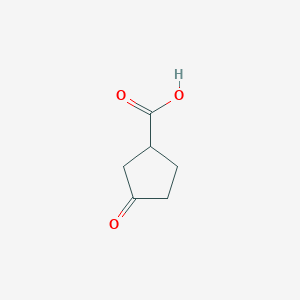

Structure

3D Structure

Properties

IUPAC Name |

3-oxocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSNBKRWKBMPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281043 | |

| Record name | 3-Oxocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-78-2 | |

| Record name | 3-Oxocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxocyclopentanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-1-cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxocyclopentanecarboxylic Acid (CAS 98-78-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclopentanecarboxylic acid, identified by CAS number 98-78-2, is a versatile bifunctional organic compound featuring a five-membered cyclopentanone ring substituted with a carboxylic acid group at the 3-position.[1] This unique arrangement of a ketone and a carboxylic acid makes it a valuable building block and intermediate in organic synthesis. Its utility is particularly notable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the two functional groups allow for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a focus on its relevance in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[2][3] It is a moderately weak acid, a characteristic dictated by its carboxylic acid functional group.[3] The compound's bifunctionality influences its solubility and reactivity, making it a subject of interest for various synthetic applications.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98-78-2 | [4] |

| Molecular Formula | C₆H₈O₃ | [4] |

| Molecular Weight | 128.13 g/mol | [4][5] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Melting Point | 59-62 °C (lit.) | [2][6] |

| Boiling Point | 150 °C / 1.5 mmHg (lit.) | [2][7] |

| pKa (Predicted) | 4.62 ± 0.20 | [3][7] |

| Density (Predicted) | 1.314 ± 0.06 g/cm³ | [3][7] |

| IUPAC Name | 3-oxocyclopentane-1-carboxylic acid | [4] |

| Synonyms | Cyclopentanone-3-carboxylic acid, 3-ketocyclopentanecarboxylic acid | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source(s) |

| Infrared (IR) Spectrum | A digitized spectrum is available from the Coblentz Society's collection, measured on a solid (KBr disc). | [8] |

| InChI | InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9) | |

| InChIKey | RDSNBKRWKBMPOP-UHFFFAOYSA-N | |

| SMILES | OC(=O)C1CCC(=O)C1 |

Synthesis and Experimental Protocols

A common and efficient method for synthesizing the core ring structure of this and related compounds is the Dieckmann condensation.[9][10] This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[10]

Experimental Protocol: Synthesis via Dieckmann Condensation of Diethyl Adipate

This protocol describes a general, solvent-free approach to the Dieckmann condensation of diethyl adipate, which, after hydrolysis and decarboxylation, yields a cyclopentanone structure, a precursor to the target molecule.[11][12]

Objective: To synthesize ethyl 2-oxocyclopentane-1-carboxylate, a key intermediate.

Materials:

-

Diethyl adipate

-

Potassium tert-butoxide (t-BuOK), powdered[12]

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[12]

-

Mortar and pestle

-

Desiccator

-

Distillation apparatus

Procedure:

-

In a mortar, combine diethyl adipate and powdered potassium tert-butoxide.[12]

-

Grind the mixture with a pestle at room temperature for approximately 10 minutes until a solidified reaction mixture is formed.[12]

-

Transfer the solidified mixture to a desiccator and let it stand for 60 minutes to allow the reaction to complete and the formed tert-butanol to evaporate.[12]

-

Neutralize the dried reaction mixture by adding p-toluenesulfonic acid monohydrate.[12]

-

The resulting product, ethyl 2-oxocyclopentane-1-carboxylate, can then be isolated directly by distillation from the reaction mixture.[11]

-

Subsequent hydrolysis of the ester followed by decarboxylation (typically by heating with acid) would yield cyclopentanone. Further functionalization is required to introduce the carboxylic acid at the 3-position.

Applications in Drug Development & Biological Relevance

This compound and its derivatives are significant in medicinal chemistry, primarily as precursors for the synthesis of prostaglandins and their analogues.[13] Prostaglandins are lipid compounds with diverse hormone-like effects, involved in processes such as inflammation, blood flow, and the formation of blood clots.[14]

Role in Prostaglandin Synthesis

Prostaglandins are synthesized in the body from arachidonic acid via the cyclooxygenase (COX) pathway, leading to an unstable intermediate, PGH₂.[14] This intermediate is then converted into various prostaglandins, including PGE₂ and PGD₂.[14] These can be further dehydrated to form cyclopentenone prostaglandins (cyPGs), such as PGA₂ and PGJ₂.[15] The cyclopentanone core of this compound makes it a valuable starting material for the total synthesis of these biologically active molecules.[16] These cyPGs are known to have potent anti-inflammatory, anti-neoplastic, and anti-viral activities.[15]

Use as a Synthetic Intermediate

The compound serves as a starting material in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of intermediates for compounds targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often overexpressed in cancer cells.[17] The ability to selectively modify the ketone or the carboxylic acid group allows for the construction of complex molecular scaffolds necessary for drug candidates.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[7][18]

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |

| Acute Toxicity, Oral | - | Harmful if swallowed | [18] |

| Specific target organ toxicity — single exposure | - | May cause respiratory irritation | [18] |

Handling Recommendations:

-

Use in a well-ventilated area.[19]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[18]

-

Avoid breathing dust.[18]

-

Wash hands thoroughly after handling.[18]

-

Store in a cool, dry, and well-ventilated place with the container tightly closed.[19]

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7] If inhaled, move to fresh air.[18] If swallowed, rinse mouth and seek medical attention if symptoms persist.[18]

References

- 1. CAS 98-78-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 98-78-2 [chemicalbook.com]

- 3. This compound (98-78-2) for sale [vulcanchem.com]

- 4. This compound | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-オキソ-1-シクロペンタンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS#:98-78-2 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. Cyclopentanecarboxylic acid, 3-oxo- [webbook.nist.gov]

- 9. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 10. jk-sci.com [jk-sci.com]

- 11. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]

- 13. researchgate.net [researchgate.net]

- 14. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. fishersci.com [fishersci.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 3-Oxocyclopentanecarboxylic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclopentanecarboxylic acid, a versatile bifunctional molecule, serves as a crucial building block in organic synthesis and holds significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, and synthetic methodologies. Furthermore, it explores its applications, particularly in the context of drug discovery and development, and delves into the biological activities of its derivatives. This document aims to be a valuable resource for researchers and professionals engaged in chemical synthesis and pharmaceutical sciences.

Chemical Structure and Nomenclature

This compound is a cyclic keto acid with a five-membered ring. The molecule incorporates both a ketone and a carboxylic acid functional group, bestowing it with a rich and diverse reactivity.[1]

The IUPAC name for this compound is 3-oxocyclopentane-1-carboxylic acid .[2] It is also commonly referred to by other synonyms such as cyclopentanone-3-carboxylic acid and 3-ketocyclopentanecarboxylic acid.[2] The stereochemistry at the carbon atom bearing the carboxyl group can be designated as (R) or (S), leading to the corresponding enantiomers, (R)-3-Oxocyclopentanecarboxylic acid and (S)-3-Oxocyclopentanecarboxylic acid, respectively.[1][3]

Physicochemical and Spectroscopic Properties

This compound is typically a white to almost white crystalline powder.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₃ | [2] |

| Molecular Weight | 128.13 g/mol | [2] |

| Melting Point | 59-62 °C | [5] |

| Boiling Point | 150 °C at 1.5 mmHg | [5] |

| CAS Number | 98-78-2 | [2] |

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, typical for a carboxylic acid. A strong C=O stretching vibration for the carboxylic acid will appear around 1700-1725 cm⁻¹, while the ketone carbonyl stretch will also be in a similar region, potentially leading to a broad or overlapping peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a characteristic downfield signal for the acidic proton of the carboxylic acid, typically above 10 ppm. The protons on the cyclopentane ring would appear as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, typically in the range of 170-220 ppm. The remaining sp³ hybridized carbons of the cyclopentane ring would appear at higher field.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of water, the carboxyl group, and cleavage of the cyclopentane ring.

Synthesis of this compound

A well-established method for the synthesis of this compound is through the Dieckmann cyclization of a suitable diester, followed by hydrolysis and decarboxylation.[6]

Experimental Protocol: Synthesis via Dieckmann Cyclization

A detailed experimental protocol for the synthesis of (RS)-3-oxocyclopentanecarboxylic acid has been described, which involves the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by acidic hydrolysis and decarboxylation, yielding the final product.[6]

Step 1: Dieckmann Cyclization: A solution of the starting diester in a suitable solvent (e.g., toluene, benzene) is treated with a strong base, such as sodium ethoxide or sodium hydride, at an appropriate temperature to induce intramolecular condensation.

Step 2: Hydrolysis and Decarboxylation: The resulting β-keto ester intermediate is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by acidification and heating to promote decarboxylation, affording this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules.[1] Its bifunctional nature allows for selective modifications at either the ketone or the carboxylic acid group, providing a versatile platform for building molecular diversity.

Precursor to Prostaglandins

One of the most significant applications of this compound and its derivatives is in the synthesis of prostaglandins and their analogues.[7][8] Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are used in the treatment of various conditions, including glaucoma, ulcers, and cardiovascular diseases. The cyclopentanone core of this compound serves as a key structural motif for the construction of the prostaglandin skeleton.

Biological Activities of Derivatives

While the biological activity of this compound itself is not extensively documented, its derivatives have shown promise in various therapeutic areas. For instance, certain cyclopentane carboxylic acid derivatives have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the treatment of pain. The structural modifications of the cyclopentane scaffold play a crucial role in determining the potency and selectivity of these inhibitors.

Conclusion

This compound is a fundamentally important molecule in the realm of organic chemistry and drug discovery. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive starting material for the construction of complex and biologically active molecules, most notably prostaglandins. The continued exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles. This guide has provided a detailed overview of its core properties and applications, intended to support and inspire further research and development efforts.

References

- 1. (R)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000223) [hmdb.ca]

- 5. This compound | CAS#:98-78-2 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0943607B1 - Process for the preparation of prostaglandins - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Properties of 3-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of 3-Oxocyclopentanecarboxylic acid. It includes a summary of reported values, detailed experimental protocols for their determination, and graphical representations of the experimental workflows.

Physicochemical Data of this compound

This compound is a keto acid derivative that presents as a white to almost white solid, which can range from a powder to a crystalline form at room temperature. It is identified by the CAS Registry Number 98-78-2. The physical properties of a compound are crucial for its identification, purity assessment, and handling in a laboratory setting.

The reported melting and boiling points for this compound are summarized in the table below. It is important to note that variations in these values can occur due to differences in purity. Impure samples typically exhibit a depressed melting point over a wider range.

| Property | Value | Conditions |

| Melting Point | 59-62 °C | Literature value[1][2][3][4] |

| 62.0-66.0 °C | Commercial product specification | |

| 60-62 °C | ||

| 64-65 °C | (S)-enantiomer | |

| Boiling Point | ~150 °C | at 1.5 mmHg[2][4] |

| 301 °C |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental in chemical research. The following sections detail the standard methodologies for these measurements.

The capillary method is a standard technique for determining the melting point of a solid organic compound.[5] This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a glass capillary tube that is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[3][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[3][7]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[3] For pure compounds, this range is typically narrow (0.5-1.0°C).

For compounds with high boiling points, such as this compound, determination at atmospheric pressure can lead to decomposition. Therefore, the boiling point is determined at a reduced pressure (vacuum distillation).[8]

Methodology:

-

Apparatus Setup: A vacuum distillation apparatus is assembled using ground-glass joints, which must be properly greased to ensure a good seal.[9] A Claisen adapter is recommended to prevent bumping.[9][10] The apparatus includes a distillation flask with a stir bar, a condenser, a vacuum adapter, and a receiving flask.[9] The system is connected to a vacuum source (e.g., a vacuum pump) via a vacuum trap.[9]

-

Sample Introduction: The this compound sample is placed in the distillation flask. It is crucial to use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.[9]

-

Evacuation: The system is evacuated by turning on the vacuum source before heating. This removes volatile impurities and prevents bumping.[9]

-

Heating: Once a stable low pressure is achieved, the distillation flask is heated gently. The liquid will begin to boil at a temperature lower than its atmospheric boiling point.[8]

-

Observation and Recording: The temperature of the vapor is measured with a thermometer placed at the vapor outlet to the condenser. The temperature at which the vapor and liquid are in equilibrium (i.e., when the liquid is steadily distilling) is recorded as the boiling point at that specific pressure.[8] The pressure should also be recorded.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

References

- 1. byjus.com [byjus.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Purification [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

Navigating the Solubility Landscape of 3-Oxocyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid carboxylic acid like 3-Oxocyclopentanecarboxylic acid, solubility is influenced by several factors including the polarity of the solvent, temperature, pH, and the presence of other solutes. The molecule possesses both a polar carboxylic acid group, which can engage in hydrogen bonding, and a non-polar cyclopentane ring, leading to a nuanced solubility profile.

Quantitative Solubility Data

A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Water | 25 | Data not available | |

| Ethanol | 25 | Data not available | |

| Methanol | 25 | Data not available | |

| Acetone | 25 | Data not available | |

| Ethyl Acetate | 25 | Data not available | |

| Dichloromethane | 25 | Data not available | |

| Toluene | 25 | Data not available | |

| Hexane | 25 | Data not available |

Qualitative assessments of structurally similar compounds suggest that this compound is likely to be moderately soluble in water and more soluble in polar organic solvents like alcohols and acetone. Its solubility in non-polar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

To obtain reliable quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV), or a calibrated pH meter for aqueous solutions.

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

For aqueous solutions, potentiometric titration with a standardized base can also be used for quantification.

-

-

Data Calculation:

-

Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

-

3. Safety Precautions:

-

Handle this compound and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal information.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to evaluating the solubility of a compound like this compound.

Caption: A logical workflow for determining the solubility profile of a compound.

This structured approach, from initial qualitative screening to detailed quantitative analysis, ensures a thorough understanding of the compound's solubility behavior, which is critical for its successful application in research and drug development.

Spectroscopic Data of 3-Oxocyclopentanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-oxocyclopentanecarboxylic acid (CAS No. 98-78-2), a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, typical and predicted values based on its structural features are included for a comprehensive understanding.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.8 - 3.2 | Multiplet | 1H | CH-COOH |

| ~2.2 - 2.6 | Multiplet | 4H | -CH₂-C=O |

| ~1.8 - 2.2 | Multiplet | 2H | -CH₂- |

Note: Predicted chemical shifts are based on standard NMR prediction software and analysis of similar structures. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~215 - 225 | C=O (Ketone) |

| ~175 - 185 | C=O (Carboxylic Acid) |

| ~40 - 50 | CH-COOH |

| ~35 - 45 | CH₂ (adjacent to C=O) |

| ~25 - 35 | CH₂ |

Note: Predicted chemical shifts are based on established ranges for similar functional groups and carbon environments.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (Ketone) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1410 | Medium | C-H bend |

| ~1200 | Medium | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Note: The presence of two distinct C=O stretching frequencies is expected due to the ketone and carboxylic acid functionalities. The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

| 111 | [M-OH]⁺ |

| 100 | [M-CO]⁺ or [M-C₂H₄]⁺ |

| 83 | [M-COOH]⁺ |

| 55 | C₄H₇⁺ or C₃H₃O⁺ |

Note: The molecular weight of this compound is 128.13 g/mol .[1][2][3] The fragmentation pattern is predicted based on the functional groups present.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Employ a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a simple quadrupole instrument.

-

Data Acquisition:

-

ESI: Acquire the spectrum in either positive or negative ion mode. In positive mode, the [M+H]⁺ ion would be expected at m/z 129. In negative mode, the [M-H]⁻ ion would be expected at m/z 127.

-

EI: Acquire the spectrum at a standard electron energy (e.g., 70 eV). The molecular ion peak [M]⁺ would be observed at m/z 128.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Mandatory Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data on a purified sample.

References

(S)-3-Oxocyclopentanecarboxylic acid properties

An In-depth Technical Guide to (S)-3-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Oxocyclopentanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring both a ketone and a carboxylic acid on a stereodefined cyclopentane core, makes it a valuable synthon for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its applications as a key intermediate in the pharmaceutical industry. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Physicochemical Properties

(S)-3-Oxocyclopentanecarboxylic acid is the (S)-enantiomer of 3-oxocyclopentanecarboxylic acid. The presence of a chiral center at the C1 position dictates its stereochemical properties, which are crucial for its application in asymmetric synthesis.

Identifiers and Molecular Structure

| Identifier | Value | Citation |

| IUPAC Name | (1S)-3-oxocyclopentane-1-carboxylic acid | [1] |

| CAS Number | 71830-06-3 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| SMILES | O=C([C@@H]1CC(CC1)=O)O | |

| InChIKey | RDSNBKRWKBMPOP-BYPYZUCNSA-N | [1] |

Physicochemical Data

This table summarizes the key physical properties for the (S)-enantiomer and its corresponding racemic mixture.

| Property | (S)-Enantiomer Value | Racemic Mixture Value | Citation |

| Appearance | White to almost white powder/crystal | White to almost white powder/crystal | |

| Melting Point | 64-65 °C | 59-62 °C | [2][3] |

| Boiling Point | Not available | ~150 °C @ 1.5 mmHg | [4] |

| pKa (Predicted) | 4.62 ± 0.20 | 4.62 ± 0.20 | [5] |

| Specific Rotation [α]D | Data not publicly available | 0° |

Spectroscopic and Analytical Data

While specific experimental spectra for the purified (S)-enantiomer are not widely available in public databases, this section outlines the expected characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the cyclopentane ring and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (ketone and carboxylic acid), the chiral methine carbon (C1), and the methylene carbons of the ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight (128.13 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ketone (around 1740 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

Experimental Protocols

The following protocols describe a plausible pathway for the synthesis of racemic this compound and its subsequent chiral resolution to obtain the desired (S)-enantiomer.

Synthesis of Racemic (±)-3-Oxocyclopentanecarboxylic Acid

The synthesis is achieved via a three-step process: (1) Dieckmann cyclization of a 1,6-diester, (2) subsequent acidic hydrolysis, and (3) final decarboxylation.[6][7][8]

Step 1: Dieckmann Cyclization of Diethyl Adipate

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Add sodium ethoxide (1.0 equivalent) to anhydrous ethanol in the reaction flask.

-

Reaction: Slowly add diethyl adipate (1.0 equivalent) to the stirred solution via the dropping funnel. After the addition is complete, gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid. The resulting product, ethyl 2-oxocyclopentanecarboxylate, is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2 & 3: Hydrolysis and Decarboxylation

-

Hydrolysis: The crude ethyl 2-oxocyclopentanecarboxylate is refluxed with an excess of aqueous hydrochloric acid (e.g., 6 M HCl) for several hours until the ester is fully hydrolyzed.

-

Decarboxylation: Continued heating of the acidic solution results in the decarboxylation of the intermediate β-keto acid.

-

Isolation: Upon cooling, the racemic this compound may crystallize. Alternatively, the aqueous solution is extracted repeatedly with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude racemic product. Purification can be achieved by recrystallization.

Chiral Resolution of (±)-3-Oxocyclopentanecarboxylic Acid

This protocol uses a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.[9][10][11]

-

Salt Formation: Dissolve the racemic this compound (1.0 equivalent) in a suitable solvent, such as ethyl acetate or methanol. To this solution, add a sub-stoichiometric amount (approx. 0.5 equivalents) of a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine.

-

Fractional Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization. The salt of one diastereomer will preferentially crystallize due to lower solubility. For the (S)-acid with the (R)-amine, the (S,R) salt will form.

-

Isolation of Diastereomer: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. The optical purity of the diastereomeric salt can be checked by measuring its specific rotation. The crystallization process can be repeated to enhance diastereomeric purity.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2 M HCl) to a pH of ~1-2.

-

Final Extraction: Extract the liberated (S)-3-Oxocyclopentanecarboxylic acid with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the final, enantiomerically enriched product.

Analytical Protocol: Determination of Optical Rotation

-

Sample Preparation: Accurately weigh a sample of the purified (S)-3-Oxocyclopentanecarboxylic acid and dissolve it in a known volume of a specified solvent (e.g., chloroform, methanol) in a volumetric flask. Record the concentration (c) in g/mL.

-

Instrument Blank: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

-

Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α) at a specified temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

Experimental & Synthesis Workflow

The following diagram illustrates the logical flow from a common starting material to the final purified (S)-enantiomer, encompassing the key experimental stages described above.

Caption: Figure 1. Synthesis and Resolution Workflow

Biological Context and Applications

(S)-3-Oxocyclopentanecarboxylic acid is not known to be directly involved in specific endogenous signaling pathways. Its primary significance lies in its utility as a versatile chiral intermediate for the synthesis of more complex, biologically active molecules.

-

Chiral Building Block: The stereocenter and the two distinct functional groups (ketone and carboxylic acid) can be selectively manipulated. This allows for the construction of enantiomerically pure pharmaceutical targets where specific stereochemistry is essential for efficacy and safety.

-

Drug Development: It serves as a precursor in the synthesis of various therapeutic agents, including prostaglandins, antiviral compounds, and other complex natural products. For example, the racemic acid is a known substrate for biohydroxylation by engineered cytochrome P450 enzymes, demonstrating its utility in biocatalytic routes to novel derivatives.[3]

-

Custom Synthesis: Due to its adaptable structure, it is a frequently used starting material in contract research and custom synthesis projects aimed at discovering new drug candidates.

References

- 1. (S)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:98-78-2 | Chemsrc [chemsrc.com]

- 3. 3-オキソ-1-シクロペンタンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 98-78-2 [chemicalbook.com]

- 5. This compound | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Synthesis and Characterization of (R)-3-Oxocyclopentanecarboxylic Acid

Introduction: (R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereodefined structure, featuring both a ketone and a carboxylic acid on a cyclopentane ring, makes it a crucial intermediate for the synthesis of complex molecules such as prostaglandins and other biologically active compounds. The precise spatial arrangement of its functional groups is often critical for the desired biological activity of the final product. This guide provides an in-depth overview of the synthesis and characterization of this important chiral intermediate, tailored for researchers, scientists, and professionals in drug development.

Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid

The preparation of enantiomerically pure (R)-3-Oxocyclopentanecarboxylic acid typically involves the resolution of a racemic mixture of 3-oxocyclopentanecarboxylic acid. Enzymatic resolution using lipases is a highly effective and widely used method due to its high enantioselectivity and mild reaction conditions.

Enzymatic Resolution of (±)-Methyl 3-Oxocyclopentanecarboxylate

A common strategy for obtaining the (R)-acid is through the lipase-catalyzed enantioselective hydrolysis of the corresponding racemic methyl ester. In this process, the lipase preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the unreacted (R)-ester, which can then be isolated and hydrolyzed to the desired (R)-acid.

Experimental Protocol:

Step 1: Synthesis of (±)-Methyl 3-Oxocyclopentanecarboxylate

-

Materials:

-

(±)-3-Oxocyclopentanecarboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of (±)-3-oxocyclopentanecarboxylic acid (5.0 g, 39.1 mmol) in methanol (50 mL), add a catalytic amount of concentrated sulfuric acid (10 drops).

-

Heat the mixture at reflux (approximately 80°C) for 1 hour.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add a small amount of water and adjust the pH to 8 with a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (±)-methyl 3-oxocyclopentanecarboxylate.

-

Step 2: Lipase-Catalyzed Enantioselective Hydrolysis

-

Materials:

-

(±)-Methyl 3-oxocyclopentanecarboxylate

-

Lipase (e.g., from Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL))

-

Phosphate buffer (e.g., 0.1 M, pH 7.2)

-

Organic co-solvent (e.g., Diisopropyl ether (DIPE)) (optional)

-

1 M Sodium Hydroxide (NaOH) solution for pH control

-

-

Procedure:

-

Suspend (±)-methyl 3-oxocyclopentanecarboxylate in a phosphate buffer. An organic co-solvent may be added to improve solubility.

-

Add the selected lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 25-40°C).

-

Monitor the progress of the reaction by periodically measuring the enantiomeric excess (ee) of the remaining ester and the formed acid using chiral chromatography (HPLC or GC). The pH of the reaction mixture will decrease as the carboxylic acid is formed and can be maintained by the controlled addition of a base.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

-

Separate the enzyme by filtration.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the unreacted (R)-methyl 3-oxocyclopentanecarboxylate. The (S)-acid will remain in the aqueous phase after acidification.

-

Step 3: Hydrolysis of (R)-Methyl 3-Oxocyclopentanecarboxylate

-

Materials:

-

Enantiomerically enriched (R)-methyl 3-oxocyclopentanecarboxylate

-

Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Hydrolyze the isolated (R)-methyl 3-oxocyclopentanecarboxylate using standard acidic or basic conditions.

-

If using acidic hydrolysis, heat the ester with aqueous HCl.

-

If using basic hydrolysis, treat the ester with aqueous NaOH at room temperature, followed by acidification with HCl.

-

Extract the aqueous solution with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (R)-3-Oxocyclopentanecarboxylic acid.

-

Characterization of (R)-3-Oxocyclopentanecarboxylic Acid

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (R)-3-Oxocyclopentanecarboxylic acid.

Physical and Chemical Properties

The fundamental physical and chemical properties of (R)-3-Oxocyclopentanecarboxylic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈O₃[1] |

| Molecular Weight | 128.13 g/mol [1] |

| CAS Number | 13012-38-9[1] |

| Appearance | White to off-white solid |

| Melting Point | 59-62 °C (for the racemate) |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information about the molecule.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show complex multiplets for the aliphatic protons on the cyclopentane ring. The carboxylic acid proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). Protons alpha to the carbonyl group and the carboxylic acid would be deshielded. |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ketone (typically δ 200-220 ppm) and the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm). The remaining four carbons of the cyclopentane ring will appear in the aliphatic region. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will appear around 1710 cm⁻¹, and another C=O stretch for the ketone will be present in a similar region. |

| Specific Rotation | A non-zero value for specific rotation ([α]D) confirms the presence of a single enantiomer and is a critical measure of enantiomeric purity. The sign of the rotation (+ or -) depends on the enantiomer and the measurement conditions (solvent, concentration, temperature). |

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (R)-3-Oxocyclopentanecarboxylic acid via enzymatic resolution.

Caption: Synthetic pathway for (R)-3-Oxocyclopentanecarboxylic acid.

References

An In-depth Technical Guide to 3-Oxocyclopentanecarboxylic Acid: Nomenclature and Synonyms

This guide provides a detailed overview of the nomenclature of 3-Oxocyclopentanecarboxylic acid, a key building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-oxocyclopentane-1-carboxylic acid [1][2][3]. This name precisely describes its molecular structure, which consists of a five-membered cyclopentane ring with a ketone group at the third carbon and a carboxylic acid group at the first carbon.

Stereoisomer Nomenclature

This compound is a chiral molecule and can exist as two different stereoisomers, or enantiomers. The IUPAC names for these specific enantiomers are:

Data Summary Table

The following table summarizes the IUPAC name and various synonyms for this compound, providing a clear and comparative overview of its different identifiers.

| Identifier Type | Value |

| IUPAC Name | 3-oxocyclopentane-1-carboxylic acid [1][2][3] |

| Synonyms | This compound[1][2] |

| Cyclopentanone-3-carboxylic acid[1] | |

| 3-Ketocyclopentanecarboxylic acid[1][2] | |

| 3-Oxo-1-cyclopentanecarboxylic acid[6] | |

| 3-Carboxycyclopentanone[1] | |

| Cyclopentanecarboxylic acid, 3-oxo-[1] | |

| (S)-Enantiomer IUPAC Name | (1S)-3-oxocyclopentane-1-carboxylic acid[4] |

| (S)-Enantiomer Synonyms | (S)-3-Oxocyclopentanecarboxylic acid[4] |

| (1S)-3-Oxocyclopentanecarboxylic acid[4] | |

| (S)-3-Oxo-cyclopentanecarboxylic acid[4] | |

| (R)-Enantiomer IUPAC Name | (1R)-3-oxocyclopentane-1-carboxylic acid[5] |

| (R)-Enantiomer Synonyms | (R)-3-Oxocyclopentanecarboxylic acid[5] |

| (1R)-3-Oxocyclopentanecarboxylic acid[5] | |

| (R)-3-Oxo-cyclopentanecarboxylic acid[5] |

Relationship Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the hierarchical relationship between the primary compound and its various naming conventions.

Caption: Nomenclature hierarchy for this compound.

Experimental Protocols

This document focuses on the nomenclature and synonyms of this compound and as such, does not contain experimental protocols.

References

- 1. This compound | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (98-78-2) for sale [vulcanchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. (S)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

In-Depth Technical Guide to the Stability and Storage of 3-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Oxocyclopentanecarboxylic acid. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.

Overview of Chemical Stability

This compound is a keto acid that is generally stable under standard ambient conditions. However, as with many carboxylic acids and ketones, its stability can be influenced by environmental factors such as temperature, pH, light, and the presence of oxidizing agents. Understanding the degradation pathways and kinetics is crucial for the development of stable formulations and for ensuring the accuracy of experimental results. The product is chemically stable under standard ambient conditions (room temperature)[1].

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from safety data sheets and general handling guidelines for keto acids:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature[2] | The compound is a solid with a melting point of 59-62 °C and is stable at ambient temperatures.[2][3][4] |

| Atmosphere | Inert atmosphere, Dry[1][2][5] | Minimizes the potential for oxidation and hydrolysis. |

| Container | Tightly closed[1][5] | Prevents contamination and exposure to moisture. |

| Light | Protect from light | Although specific photostability data is not readily available, it is good practice to protect from light to prevent potential photodegradation. |

| Incompatible Materials | Strong oxidizing agents[6] | Avoids potential exothermic reactions and degradation of the compound. |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific quantitative data for the forced degradation of this compound is not publicly available, this section outlines a typical experimental protocol for such a study.

Experimental Protocol: Forced Degradation of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Forced degradation chamber/oven

-

Photostability chamber

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the stressed samples.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column selection should be optimized to separate the parent compound from any degradation products. A C18 column with a gradient elution of acetonitrile and water with a pH modifier (e.g., formic acid) is a common starting point for carboxylic acids.

-

Data Presentation:

The results of the forced degradation study should be presented in a clear, tabular format to facilitate comparison.

| Stress Condition | Time (hours) | Assay of this compound (%) | % Degradation | Number of Degradants |

| 0.1 N HCl (60°C) | 0 | 100.0 | 0.0 | 0 |

| 4 | 95.2 | 4.8 | 1 | |

| 8 | 90.5 | 9.5 | 1 | |

| 12 | 85.1 | 14.9 | 2 | |

| 24 | 78.9 | 21.1 | 2 | |

| 0.1 N NaOH (60°C) | 0 | 100.0 | 0.0 | 0 |

| 4 | 92.3 | 7.7 | 1 | |

| 8 | 85.6 | 14.4 | 2 | |

| 12 | 79.8 | 20.2 | 2 | |

| 24 | 72.4 | 27.6 | 3 | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 |

| 4 | 98.7 | 1.3 | 1 | |

| 8 | 97.1 | 2.9 | 1 | |

| 12 | 95.5 | 4.5 | 1 | |

| 24 | 92.8 | 7.2 | 2 | |

| Thermal (80°C) | 0 | 100.0 | 0.0 | 0 |

| 24 | 99.5 | 0.5 | 0 | |

| 48 | 98.9 | 1.1 | 1 | |

| Photolytic | 24 | 99.8 | 0.2 | 0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of this compound, from initial characterization to the establishment of storage conditions.

Conclusion

This compound is a stable compound under standard ambient conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a dry and inert atmosphere, at room temperature, and protected from light. Forced degradation studies are crucial for understanding its stability profile in more detail and for the development of stable formulations. The provided experimental protocol and workflow offer a comprehensive framework for conducting such stability assessments.

References

In-Depth Conformational Analysis of 3-Oxocyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the conformational landscape of 3-Oxocyclopentanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. The cyclopentanone ring system, a common scaffold in biologically active molecules, exhibits a flexible and complex conformational behavior that is crucial for its interaction with biological targets. This document synthesizes available structural data, outlines key experimental and computational methodologies for its analysis, and presents a visual representation of its conformational dynamics. A comprehensive understanding of the three-dimensional structure and flexibility of this molecule is paramount for rational drug design and the development of novel therapeutics.

Introduction

This compound is a bifunctional organic molecule featuring a five-membered cyclopentanone ring substituted with a carboxylic acid group.[1] The non-planar nature of the cyclopentane ring results in a puckered conformation, which can be broadly classified into two main forms: the envelope (C_s symmetry) and the twist (C_2 symmetry). The presence of a carbonyl group and a carboxylic acid substituent further influences the conformational preference and the energy barrier to interconversion between different forms. The orientation of the carboxylic acid group, either in a pseudo-axial or pseudo-equatorial position, adds another layer of complexity to the conformational analysis.

The precise three-dimensional arrangement of the functional groups in this compound is critical in determining its chemical reactivity and biological activity. Therefore, a thorough conformational analysis is essential for applications in stereoselective synthesis and structure-activity relationship (SAR) studies in drug discovery. This guide focuses on the solid-state conformation determined by X-ray crystallography and discusses the expected conformational behavior in solution.

Quantitative Conformational Data

The primary source of quantitative conformational data for this compound comes from single-crystal X-ray diffraction studies of its racemic form, (±)-3-Oxocyclopentanecarboxylic acid.[2] The crystallographic data provides a precise snapshot of the molecule's geometry in the solid state.

Crystal Structure Data

The crystal structure of (±)-3-Oxocyclopentanecarboxylic acid reveals a specific puckered conformation of the cyclopentanone ring and a defined orientation of the carboxylic acid substituent. The key geometric parameters derived from the crystallographic information file (CIF) are summarized in the tables below.

Table 1: Selected Bond Lengths for (±)-3-Oxocyclopentanecarboxylic Acid in the Solid State

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.529 |

| C2 | C3 | 1.517 |

| C3 | O3 | 1.213 |

| C3 | C4 | 1.516 |

| C4 | C5 | 1.530 |

| C5 | C1 | 1.539 |

| C1 | C6 | 1.511 |

| C6 | O1 | 1.298 |

| C6 | O2 | 1.217 |

Table 2: Selected Bond Angles for (±)-3-Oxocyclopentanecarboxylic Acid in the Solid State

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C5 | C1 | C2 | 104.0 |

| C1 | C2 | C3 | 105.7 |

| C2 | C3 | C4 | 109.9 |

| O3 | C3 | C2 | 125.4 |

| O3 | C3 | C4 | 124.7 |

| C3 | C4 | C5 | 105.5 |

| C4 | C5 | C1 | 103.7 |

| C5 | C1 | C6 | 114.5 |

| C2 | C1 | C6 | 113.6 |

| O1 | C6 | O2 | 123.0 |

| O1 | C6 | C1 | 113.1 |

| O2 | C6 | C1 | 123.9 |

Table 3: Selected Torsion (Dihedral) Angles for (±)-3-Oxocyclopentanecarboxylic Acid in the Solid State

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C5 | C1 | C2 | C3 | 25.0 |

| C1 | C2 | C3 | C4 | -1.7 |

| C2 | C3 | C4 | C5 | -21.3 |

| C3 | C4 | C5 | C1 | 35.0 |

| C4 | C5 | C1 | C2 | -37.0 |

| C2 | C1 | C5 | C4 | 37.0 |

| C5 | C1 | C6 | O1 | 176.6 |

| C2 | C1 | C6 | O1 | -63.7 |

| C5 | C1 | C6 | O2 | -4.4 |

| C2 | C1 | C6 | O2 | 115.3 |

Data calculated from the Crystallography Open Database (COD) entry 2015669.

The torsion angles within the cyclopentanone ring indicate a conformation that is intermediate between a pure envelope and a pure twist form. Specifically, the data suggests a twist conformation with C4 and C5 being the atoms deviating most from the plane formed by C1, C2, and C3. The carboxylic acid group at C1 occupies a pseudo-equatorial position relative to the average plane of the ring.

Experimental and Computational Protocols

The conformational analysis of this compound relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the time-averaged conformation of the molecule in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, or D₂O with appropriate pH adjustment).

-

1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which helps in the complete assignment of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions). The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the relative stereochemistry and conformation.

-

-

Analysis of Coupling Constants: The magnitudes of the vicinal proton-proton coupling constants (³J_HH) are measured from the high-resolution ¹H NMR spectrum. These values are related to the dihedral angles between the coupled protons via the Karplus equation, providing quantitative information about the ring pucker and the orientation of the substituent.

Computational Conformational Analysis

Objective: To identify the stable conformers of the molecule and to determine their relative energies and geometric parameters.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF, OPLS).

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized at a higher level of theory, typically using density functional theory (DFT) methods (e.g., B3LYP functional with a basis set like 6-31G* or larger) or ab initio methods (e.g., MP2). The inclusion of solvent effects can be modeled using implicit solvation models (e.g., PCM, SMD).

-

Frequency Calculations: Vibrational frequency calculations are performed for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Analysis of Results: The relative energies (including ZPVE and thermal corrections) of the conformers are compared to determine their relative populations at a given temperature according to the Boltzmann distribution. The optimized geometries (bond lengths, bond angles, dihedral angles) are analyzed and compared with experimental data if available.

Visualization of Conformational Dynamics

The cyclopentanone ring of this compound is not static but undergoes rapid interconversion between different puckered conformations in solution. The two primary low-energy conformations are the envelope and the twist forms. For each of these ring conformations, the carboxylic acid substituent can exist in either a pseudo-axial or a pseudo-equatorial position. The following diagram illustrates this conformational equilibrium.

Caption: Conformational equilibrium of this compound.

Conclusion

The conformational analysis of this compound reveals a flexible molecule with a puckered cyclopentanone ring that exists in a dynamic equilibrium between various envelope and twist conformations. The solid-state structure, determined by X-ray crystallography, shows a preference for a twist conformation with the carboxylic acid group in a pseudo-equatorial position. While detailed computational and solution-phase experimental studies on this specific molecule are not extensively reported in the literature, the established methodologies of NMR spectroscopy and computational chemistry provide a robust framework for its further investigation. A comprehensive understanding of the conformational preferences and the energy landscape of this compound is indispensable for its effective utilization in the design and synthesis of new chemical entities with desired biological activities. This guide provides the foundational knowledge and protocols necessary for researchers to undertake such detailed conformational studies.

References

A Comprehensive Technical Guide to the Safety Data for 3-Oxocyclopentanecarboxylic Acid

This guide provides an in-depth overview of the safety information for 3-Oxocyclopentanecarboxylic acid (CAS No. 98-78-2), compiled for researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, handling procedures, and physical properties based on available Safety Data Sheets (SDS).

Chemical Identification and Physical Properties

This compound is an organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is characterized by a cyclopentane ring containing both a ketone and a carboxylic acid functional group.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 98-78-2 | [2][3][4] |

| Molecular Formula | C₆H₈O₃ | [1][4][5] |

| Molecular Weight | 128.13 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 59 - 62 °C | [2][6] |

| Synonyms | 3-oxocyclopentane-1-carboxylic acid, Cyclopentanone-3-carboxylic acid | [1][3] |

Hazard Identification and GHS Classification

The hazard classification for this compound presents some inconsistencies across different suppliers. While some sources classify it as not hazardous, a significant number of reports indicate potential for irritation.[2][5] The aggregated information from the European Chemicals Agency (ECHA) C&L Inventory shows that a portion of notifications classify the substance with specific hazards.[5]

Table 2: GHS Hazard Summary

| Hazard Class | Hazard Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][5][7][8] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [3][5][7][8] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | [3][7] |

| Acute toxicity, Oral | H302: Harmful if swallowed | [7][9] |

Note: According to PubChem, this chemical does not meet GHS hazard criteria for 87.5% of all reports submitted to the ECHA C&L Inventory.[5]

The following diagram illustrates the potential hazard signaling pathway based on the classifications reported by some suppliers.

Caption: GHS Hazard Identification for this compound.

Toxicological Information

Detailed quantitative toxicological data for this compound is largely unavailable. Most safety data sheets indicate that the toxicological properties have not been fully investigated.[9][10] No specific LD50 or LC50 values are reported in the reviewed documents.[4] Furthermore, there is no evidence to suggest that the substance is a carcinogen.[2]

Table 3: Summary of Toxicological Data

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[7][9] |

| Dermal Toxicity | No data available |

| Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[5][8][9] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[5][8][9] |

| Respiratory or Skin Sensitization | No data available[3] |

| Germ Cell Mutagenicity | No data available[3] |

| Carcinogenicity | Not identified as a carcinogen[2] |

| Reproductive Toxicity | No data available[3] |

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7]

-

Use only outdoors or in a well-ventilated area.[7]

-

Do not eat, drink, or smoke when using this product.[7]

Storage: